molecular formula C13H10BrN4NaO4 B12932299 sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate

sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate

Cat. No.: B12932299
M. Wt: 389.14 g/mol
InChI Key: BWFKJVOQTZFICH-HEFZRFOPSA-M
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Description

Sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a bromophenyl group, and an imidazolidinedione moiety

Preparation Methods

The synthesis of sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate undergoes various chemical reactions, including:

    Substitution reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.

    Cyclization reactions: The oxazole and imidazolidinedione moieties can participate in cyclization reactions to form more complex ring systems.

Common reagents and conditions used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxazole and imidazolidinedione moieties can form hydrogen bonds and other non-covalent interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of an oxazole ring and an imidazolidinedione moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H10BrN4NaO4

Molecular Weight

389.14 g/mol

IUPAC Name

sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;hydrate

InChI

InChI=1S/C13H9BrN4O3.Na.H2O/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;;/h1-6H,7H2,(H,17,19,20);;1H2/q;+1;/p-1/b16-6+;;

InChI Key

BWFKJVOQTZFICH-HEFZRFOPSA-M

Isomeric SMILES

C1C(=O)[N-]C(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br.O.[Na+]

Canonical SMILES

C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.O.[Na+]

Origin of Product

United States

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